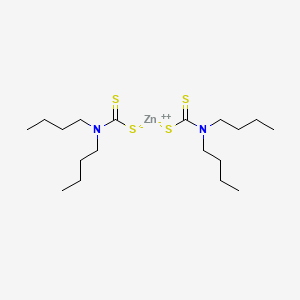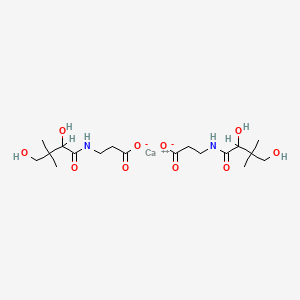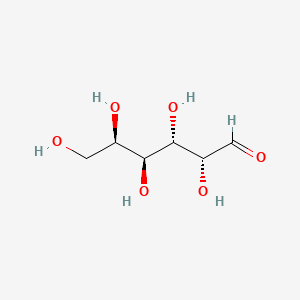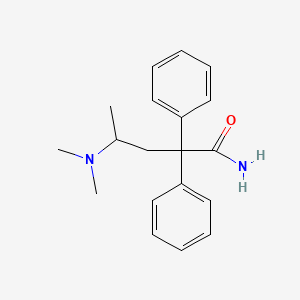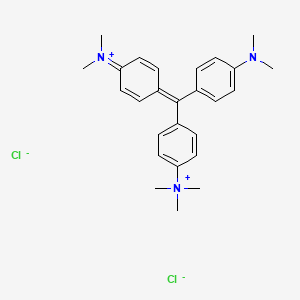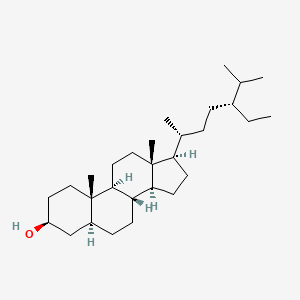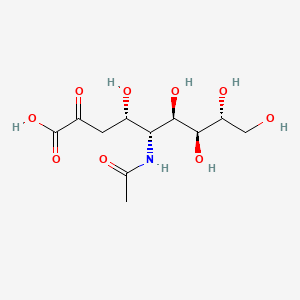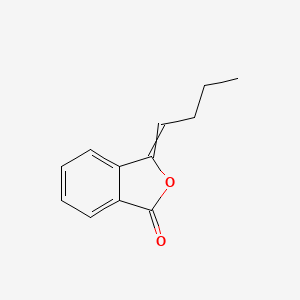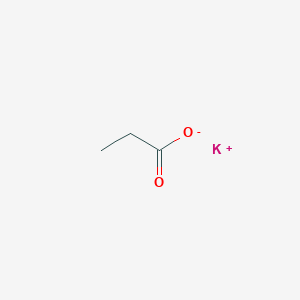
potassium;propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “potassium;propanoate” is known as RedAlert™ 10X Western Blot Stain. This compound is primarily used in biochemical research to visualize proteins transferred to membranes such as nitrocellulose or polyvinylidene fluoride (PVDF) membranes. It binds reversibly to proteins, resulting in reddish-pink bands, which are useful for verifying protein transfer before immunological detection or protein sequencing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RedAlert™ 10X Western Blot Stain involves the preparation of a staining solution that binds to proteins. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the stain binds positively charged amino groups and nonpolar regions of proteins.
Industrial Production Methods
Industrial production of RedAlert™ 10X Western Blot Stain involves large-scale synthesis and purification processes to ensure the product’s consistency and quality. The stain is provided as a 10X solution, which means it is concentrated and needs to be diluted before use.
Chemical Reactions Analysis
Types of Reactions
RedAlert™ 10X Western Blot Stain primarily undergoes binding reactions with proteins. It does not participate in typical chemical reactions such as oxidation, reduction, or substitution. Instead, its primary function is to bind to specific sites on proteins.
Common Reagents and Conditions
The stain is used in aqueous solutions and is compatible with various buffers used in Western blotting techniques. It binds to proteins on nitrocellulose and PVDF membranes under standard laboratory conditions.
Major Products Formed
The major product formed from the interaction of RedAlert™ 10X Western Blot Stain with proteins is the stained protein bands on the membrane. These bands are reddish-pink and can be visualized to confirm the presence and transfer of proteins.
Scientific Research Applications
RedAlert™ 10X Western Blot Stain is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary applications include:
Protein Visualization: Used to visualize proteins transferred to membranes during Western blotting.
Protein Sequencing: Helps in detecting proteins before sequencing by Edman degradation.
Immunological Detection: Verifies protein transfer before immunological detection on membranes.
Clinical Research: Used in clinical research to detect blood serum proteins on cellulose acetate media.
Mechanism of Action
The mechanism of action of RedAlert™ 10X Western Blot Stain involves its binding to proteins. The stain binds to positively charged amino groups and nonpolar regions of proteins, resulting in the formation of reddish-pink bands. This binding is reversible, allowing for subsequent analysis such as protein sequencing or high-performance liquid chromatography (HPLC).
Comparison with Similar Compounds
RedAlert™ 10X Western Blot Stain is unique in its reversible binding properties and its ability to stain proteins on various membrane types. Similar compounds include:
Coomassie Brilliant Blue: Another protein stain used in gel electrophoresis and Western blotting, but it binds irreversibly to proteins.
Ponceau S: A stain used for protein detection on membranes, but it is less sensitive compared to RedAlert™.
Amido Black: A protein stain used in electrophoresis, but it also binds irreversibly and is less commonly used in Western blotting.
RedAlert™ 10X Western Blot Stain stands out due to its reversible binding, making it a preferred choice for applications requiring subsequent protein analysis.
Properties
IUPAC Name |
potassium;propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.K/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWILYWWHXDGKQA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5KO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
